4-Benzyl-1-phenethyl-piperidine is a compound that belongs to the piperidine family, characterized by a six-membered ring containing nitrogen. This compound features a benzyl group and a phenethyl group attached to the piperidine nitrogen, which contributes to its unique chemical properties and potential applications in medicinal chemistry. The structural formula can be represented as CHN, indicating it contains 19 carbon atoms, 24 hydrogen atoms, and one nitrogen atom.
The compound can be synthesized through various methods, often involving piperidine derivatives as starting materials. It is of interest in pharmacological research due to its potential as an analgesic and its structural similarities to known opioid compounds.
4-Benzyl-1-phenethyl-piperidine is classified as a piperidine derivative with potential applications in the development of analgesics and other therapeutic agents. Its classification within the broader category of psychoactive substances highlights its relevance in pharmacology.
The synthesis of 4-benzyl-1-phenethyl-piperidine typically involves several key steps:
The synthesis may utilize techniques such as:
For example, one method involves reacting 1-benzyl-4-piperidone with 2-phenylethylamine under controlled conditions to yield 4-benzyl-1-phenethyl-piperidine with good yields .
The molecular structure of 4-benzyl-1-phenethyl-piperidine consists of:
The molecular weight is approximately 276.41 g/mol, and its structure can be represented using standard chemical notation. The compound's stereochemistry may also play a role in its biological activity.
4-Benzyl-1-phenethyl-piperidine can undergo various chemical reactions, including:
In reactions involving this compound, careful control of conditions such as temperature and pH is crucial to prevent degradation or unwanted side reactions. For instance, reactions involving strong acids may lead to hydrolysis or decomposition .
The mechanism of action for 4-benzyl-1-phenethyl-piperidine is primarily linked to its interaction with opioid receptors in the central nervous system.
Research indicates that compounds with similar structures exhibit high affinity for mu-opioid receptors, leading to analgesic effects. The binding affinity and efficacy are influenced by the specific substituents on the piperidine ring .
Relevant data from studies indicate that variations in substituents can significantly alter these properties .
4-Benzyl-1-phenethyl-piperidine has potential applications in:
Research continues into optimizing its properties for better efficacy and safety profiles in clinical settings .
The development of 4-benzyl-1-phenethyl-piperidine derivatives is inextricably linked to the pioneering work of Paul Janssen in the late 1950s. Janssen’s systematic exploration of pethidine (meperidine) analogues led to the strategic incorporation of the 4-benzylpiperidine scaffold, aiming to enhance metabolic stability and receptor affinity [1] [9]. This scaffold emerged from the catalytic hydrogenation of 4-benzylpyridine, a synthesis pathway that enabled scalable production of the piperidine core [1] [8]. The structural rigidity of the piperidine ring, particularly in its chair conformation, proved critical for optimal interaction with opioid receptors, as altering ring size (e.g., to pyrrolidine or azepane) drastically reduced analgesic efficacy [4].
Pharmacological characterization revealed that 4-benzylpiperidine itself acts as a monoamine releasing agent with notable selectivity: 20- to 48-fold higher for dopamine versus serotonin release, and greatest efficacy for norepinephrine release (EC₅₀ = 41.4 nM for NE vs. 109 nM for DA and 5,246 nM for 5-HT) [1]. It also exhibits weak monoamine oxidase inhibition (IC₅₀ = 130 μM for MAO-A; 750 μM for MAO-B), hinting at complex neuromodulatory potential [1]. This dual activity profile positioned 4-benzylpiperidine as a versatile pharmacophore for further optimization.
Structural evolution beyond opioid applications yielded clinically significant derivatives:
Table 1: Key Therapeutics Derived from 4-Benzylpiperidine Scaffold
Compound | Therapeutic Category | Key Structural Features | Primary Target |
---|---|---|---|
Fentanyl | Opioid analgesic | 4-anilido-N-phenethyl substitution | μ-opioid receptor |
RMI-10608 | Neuroprotective agent | Haloperidol-derived piperidine modification | NMDA receptor |
Donepezil | Anti-Alzheimer's | Indanone-piperidine methyl linkage | Acetylcholinesterase |
4-Benzyl-1-phenethyl-piperidine represents a pivotal structural bridge between early pethidine analogues and modern fentanyl derivatives. Janssen’s seminal innovation involved replacing pethidine’s N-methyl group with a phenethyl moiety and introducing arylalkyl substitutions at the 4-position, culminating in fentanyl’s synthesis [2]. This established the 4-anilidopiperidine class, characterized by three critical regions:
Fentanyl’s pharmacological superiority stemmed from this architecture: 50–100-fold greater potency than morphine due to high lipophilicity facilitating CNS penetration [2]. Structure-activity relationship (SAR) studies demonstrated that modifications to the 4-benzyl group significantly influenced receptor binding kinetics. For instance, replacing benzyl with smaller alkyl chains diminished analgesic effects, while bulkier heterocyclic extensions (e.g., triazoles) modulated σ1 receptor affinity [4]. Contemporary research exploits this scaffold for multifunctional ligands, exemplified by fentanyl-triazole hybrids targeting both μ-opioid (MOR) and sigma-1 (σ1R) receptors to mitigate tolerance development [4].
Table 2: Critical Regions in 4-Anilidopiperidine Pharmacology
Region | Component | Function | Modification Impact |
---|---|---|---|
A | Piperidine ring | Maintains chair conformation for receptor fit | Ring expansion reduces potency |
B | Ethylene linker | Connects piperidine to aromatic moiety | Shorter/longer chains decrease analgesia |
C | Aryl carbonyl | Engages hydrophobic receptor pockets | Electron-withdrawing groups enhance affinity |
D | N-phenethyl | Facilitates membrane penetration | Branching alters metabolic stability |
The intellectual property landscape for 4-benzylpiperidine derivatives reflects their therapeutic versatility beyond analgesia:
Regulatory milestones include the EMCDDA–Europol 2011 report identifying 4-benzylpiperidine as a designer drug precursor, leading to its inclusion under the UK Psychoactive Substances Act [1]. Conversely, derivatives like donepezil received global approvals (1996–1999), underscoring the scaffold’s dual identity as both a therapeutic agent and controlled substance precursor.
Table 3: Patent Landscape for 4-Benzylpiperidine Derivatives
Patent/Regulation | Year | Key Claims/Provisions | Therapeutic Area |
---|---|---|---|
US7368463B2 | 2008 | M₂ muscarinic antagonists with 4-amino substitution | Urinary incontinence |
WO2009033689A1 | 2009 | 2,6-Diaryl-4-oxopiperidine carboxylates | Antiretroviral/antitumor |
US5395841 (exemplar) | 1995 | Indanone-piperidine methylene derivatives | Alzheimer’s disease |
UK Psychoactive Substances Act | 2016 | Controls 4-benzylpiperidine as NPS precursor | Drug regulation |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.:
CAS No.: